molecular formula C11H14O3 B13700300 1-(2-Ethoxyphenoxy)-2-propanone

1-(2-Ethoxyphenoxy)-2-propanone

Cat. No.: B13700300
M. Wt: 194.23 g/mol
InChI Key: ZBYSCGPMXUZBJS-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenoxy)-2-propanone is an organic compound characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenoxy)-2-propanone typically involves the reaction of 2-ethoxyphenol with propanone under specific conditions. One common method includes the use of acid or base catalysts to facilitate the reaction. The reaction conditions often involve controlled temperatures and the use of solvents to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenoxy)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Ethoxyphenoxy)-2-propanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenoxy)-2-propanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methoxyphenoxy)-2-propanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Propoxyphenoxy)-2-propanone: Contains a propoxy group instead of an ethoxy group.

    1-(2-Butoxyphenoxy)-2-propanone: Features a butoxy group in place of the ethoxy group.

Uniqueness: 1-(2-Ethoxyphenoxy)-2-propanone is unique due to its specific ethoxy substitution, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2-ethoxyphenoxy)propan-2-one

InChI

InChI=1S/C11H14O3/c1-3-13-10-6-4-5-7-11(10)14-8-9(2)12/h4-7H,3,8H2,1-2H3

InChI Key

ZBYSCGPMXUZBJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)C

Origin of Product

United States

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